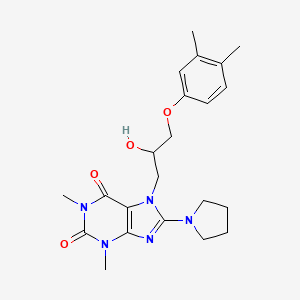

![molecular formula C13H8Cl2O3S B2891403 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid CAS No. 339014-63-0](/img/structure/B2891403.png)

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

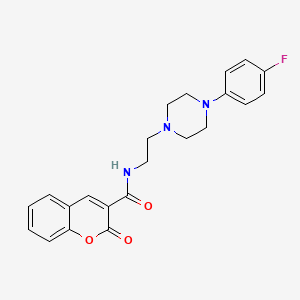

“2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” is a chemical compound . It is a derivative of acetic acid where the hydrogen of the methyl group is replaced by a 5-(2,4-dichlorobenzoyl)-2-thienyl group .

Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts acylation, a process that uses various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to the compound , involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Molecular Structure Analysis

The molecular structure of “2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” can be represented by the InChI code:1S/C13H9Cl2O3S/c14-7-1-3-9 (10 (15)5-7)13 (18)11-4-2-8 (19-11)6-12 (16)17/h1-5,19H,6H2, (H,16,17) . This indicates that the compound has a molecular weight of 316.18 . Physical And Chemical Properties Analysis

The compound “2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid” has a molecular weight of 316.18 . It is recommended to be stored at a temperature between 28°C .科学的研究の応用

Pharmaceutical Research

Compounds with similar structures have been used as non-peptide antagonists in pharmaceutical research, particularly in studying receptors like Protease Activated Receptor-1 (PAR1) .

Catalysis

Derivatives of benzoyl compounds have been studied for their catalytic properties in chemical reactions like Friedel-Crafts acylation .

作用機序

Target of Action

The primary targets of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound interacts with its targets by binding to the active sites of these receptors. This binding event triggers a conformational change in the receptor, which in turn influences the transcription of specific genes .

Biochemical Pathways

The activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha by 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid affects several biochemical pathways. These include lipid metabolism, inflammation response, and cell proliferation pathways . The downstream effects of these pathways can lead to changes in cell behavior and function .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites .

Result of Action

The molecular and cellular effects of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid’s action depend on the specific cell type and the state of the cell. Generally, the activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha can lead to changes in lipid metabolism, inflammation response, and cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target receptors .

特性

IUPAC Name |

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRGFFGNSJIZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

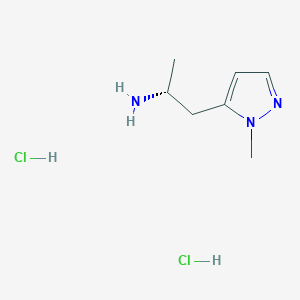

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)

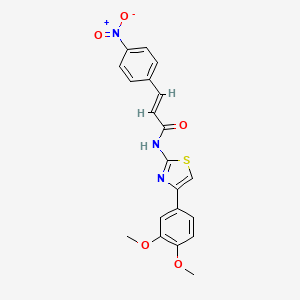

![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)

![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)